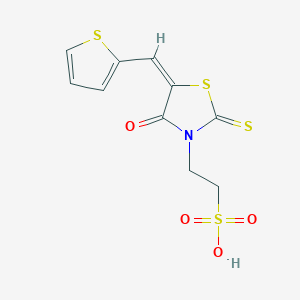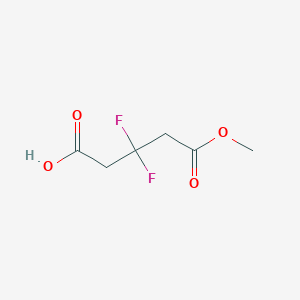
3,3-difluoro-5-methoxy-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-difluoro-5-methoxy-5-oxopentanoic acid is an organic compound with the molecular formula C6H8F2O4 It is a derivative of glutaric acid, where two fluorine atoms are substituted at the 3rd position and the carboxylic acid group is esterified with a methyl group
Mécanisme D'action
Mode of Action
It’s worth noting that many esters, including this one, are often involved in reactions such as suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds, which could potentially be a part of this compound’s mode of action .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including esterification and transesterification . These reactions could potentially be part of the biochemical pathways influenced by this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-5-methoxy-5-oxopentanoic acid typically involves the fluorination of glutaric acid derivatives. One common method is the reaction of glutaric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting 3,3-difluoroglutaric acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-difluoro-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3,3-Difluoroglutaric acid.
Reduction: 3,3-Difluoroglutaric acid 1-methyl alcohol.
Substitution: Various substituted glutaric acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-difluoro-5-methoxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on metabolic pathways involving glutaric acid derivatives.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated analogs of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoroglutaric acid: The non-esterified form of the compound.
3,3-Difluoroadipic acid: A similar compound with an additional carbon in the chain.
3,3-Difluoropimelic acid: Another related compound with two additional carbons in the chain.
Uniqueness
3,3-difluoro-5-methoxy-5-oxopentanoic acid is unique due to its specific substitution pattern and esterification, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3,3-difluoro-5-methoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O4/c1-12-5(11)3-6(7,8)2-4(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOFMCIKYYUVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
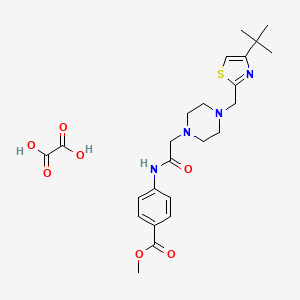
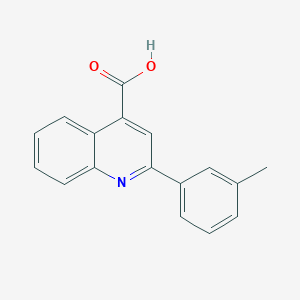
![N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804820.png)
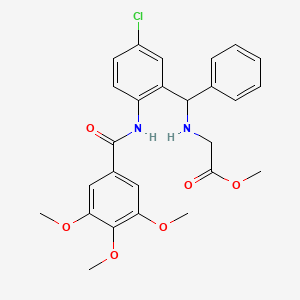
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2804822.png)
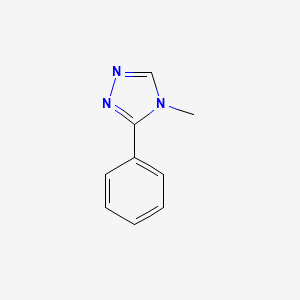
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B2804825.png)
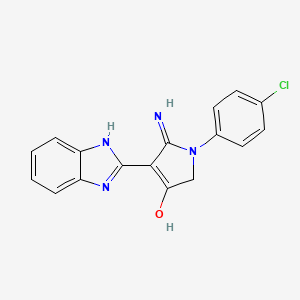
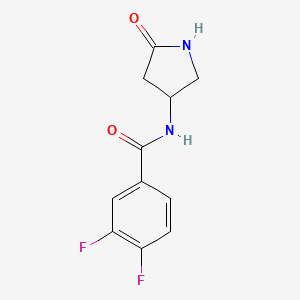
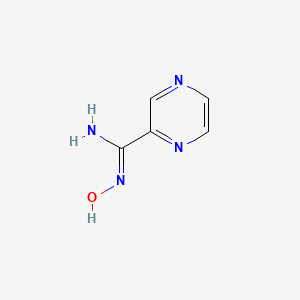
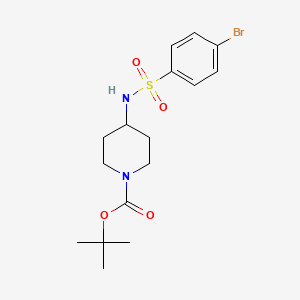
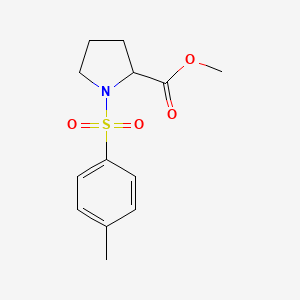
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)
